molecular formula C11H6BrFO2 B2849303 5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde CAS No. 944894-44-4

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde

Cat. No.: B2849303
CAS No.: 944894-44-4
M. Wt: 269.069
InChI Key: DBAQZRAOWBTLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrFO2 It is a derivative of furan, substituted with a bromo and a fluoro group on the phenyl ring, and an aldehyde group on the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde typically involves the bromination and fluorination of a phenyl-furan precursor. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-(2-Bromo-4-fluorophenyl)furan-2-carboxylic acid.

    Reduction: 5-(2-Bromo-4-fluorophenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro groups can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Fluorophenyl)furan-2-carbaldehyde: Similar structure but lacks the bromo group.

    5-(4-Bromophenyl)furan-2-carbaldehyde: Similar structure but lacks the fluoro group.

Uniqueness

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability and its ability to interact with specific molecular targets .

Properties

IUPAC Name

5-(2-bromo-4-fluorophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAQZRAOWBTLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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